molecular formula C9H12N2O2 B15254622 2-[2-(Aminomethyl)phenoxy]acetamide

2-[2-(Aminomethyl)phenoxy]acetamide

Cat. No.: B15254622
M. Wt: 180.20 g/mol
InChI Key: KZHYCNKGHCDHBS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)phenoxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acetic acid derivatives, while substitution reactions can produce various substituted phenoxy acetamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Aminomethyl)phenoxy]acetamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to induce apoptosis in cancer cells and its applications in proteomics research make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-[2-(aminomethyl)phenoxy]acetamide

InChI

InChI=1S/C9H12N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)

InChI Key

KZHYCNKGHCDHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(=O)N

Origin of Product

United States

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